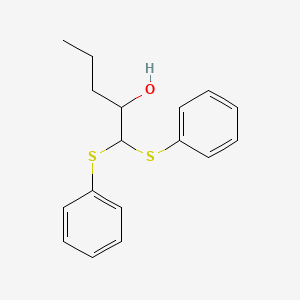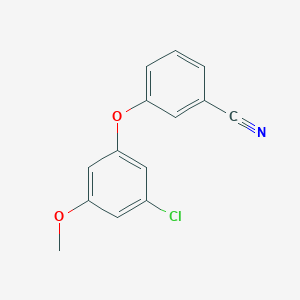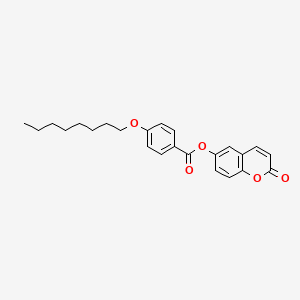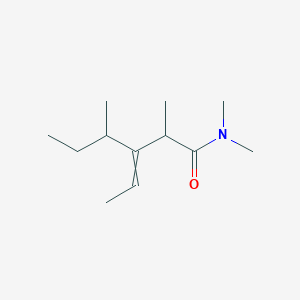
1,1-Bis(phenylsulfanyl)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(phenylsulfanyl)pentan-2-ol is an organic compound with the molecular formula C17H20OS2 It is characterized by the presence of two phenylsulfanyl groups attached to the first carbon of a pentan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(phenylsulfanyl)pentan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of pentan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic addition of the thiophenol to the carbonyl group of the pentan-2-one, followed by reduction to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(phenylsulfanyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Bis(phenylsulfanyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Bis(phenylsulfanyl)pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylsulfanyl-pentan-2-ol: Similar structure but with only one phenylsulfanyl group.
2-Phenylsulfanyl-pentan-2-ol: Similar structure but with the phenylsulfanyl group attached to the second carbon.
1,1-Bis(phenylsulfanyl)butan-2-ol: Similar structure but with a butan-2-ol backbone.
Uniqueness
1,1-Bis(phenylsulfanyl)pentan-2-ol is unique due to the presence of two phenylsulfanyl groups on the same carbon, which can lead to distinct chemical and biological properties compared to its analogs. This unique structural feature can result in different reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
833480-07-2 |
|---|---|
Formule moléculaire |
C17H20OS2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
1,1-bis(phenylsulfanyl)pentan-2-ol |
InChI |
InChI=1S/C17H20OS2/c1-2-9-16(18)17(19-14-10-5-3-6-11-14)20-15-12-7-4-8-13-15/h3-8,10-13,16-18H,2,9H2,1H3 |
Clé InChI |
BPPOFFHQELNBLY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)


![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)



![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
